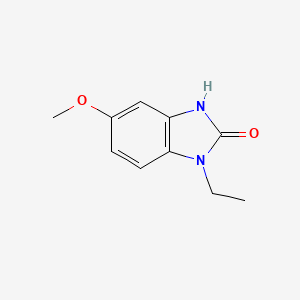

3-methyl-1-(thiophene-2-carbonyl)piperazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for “3-methyl-1-(thiophene-2-carbonyl)piperazine” are not found, thiophene derivatives are typically synthesized using methods such as the Gewald reaction . This involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .科学研究应用

- Thiophene derivatives, including 3-methyl-1-(thiophene-2-carbonyl)piperazine, serve as a potential class of biologically active compounds. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

- Thiophene derivatives play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Their unique electronic properties make them valuable for developing advanced materials .

- Thiophene-based compounds, including 3-methyl-1-(thiophene-2-carbonyl)piperazine, find applications as corrosion inhibitors in industrial chemistry and material science .

- Researchers employ condensation reactions (such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis) to synthesize thiophene derivatives. These methods allow the construction of diverse thiophene-based structures .

- Compound 12, a derivative of 3-methyl-1-(thiophene-2-carbonyl)piperazine, exhibits significant inhibitory effects against various organisms, including B. subtilis, E. coli, P. vulgaris, and S. aureus .

Medicinal Chemistry and Drug Development

Organic Semiconductors and Electronics

Corrosion Inhibition

Synthetic Chemistry and Heterocyclization

Biological Activity and Antimicrobial Properties

Chemical Research and Product Availability

作用机制

Target of Action

The primary target of 3-methyl-1-(thiophene-2-carbonyl)piperazine is acetylcholinesterase (AChE) . AChE is an enzyme that belongs to the cholinesterase family. Its main biological function is to terminate impulse transmission at cholinergic synapses by catalyzing the rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

3-methyl-1-(thiophene-2-carbonyl)piperazine interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, increasing its availability and enhancing cholinergic transmission .

Biochemical Pathways

The compound’s action primarily affects the cholinergic pathway. By inhibiting AChE, it increases acetylcholine levels, which can enhance neurotransmission at cholinergic synapses

Result of Action

The inhibition of AChE by 3-methyl-1-(thiophene-2-carbonyl)piperazine can lead to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission . This can have various effects at the molecular and cellular levels, potentially influencing cognitive function and other processes mediated by cholinergic neurotransmission.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-1-(thiophene-2-carbonyl)piperazine involves the reaction of 2-thiophenecarboxylic acid with 1-methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.", "Starting Materials": [ "2-thiophenecarboxylic acid", "1-methylpiperazine", "N,N'-dicyclohexylcarbodiimide (DCC)", "Dimethylformamide (DMF)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)" ], "Reaction": [ "Step 1: Dissolve 2-thiophenecarboxylic acid (1.0 equiv) and 1-methylpiperazine (1.2 equiv) in DMF.", "Step 2: Add DCC (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Filter the resulting precipitate and wash with diethyl ether.", "Step 4: Dissolve the crude product in HCl and stir at room temperature for 1 hour.", "Step 5: Neutralize the solution with NaHCO3 and extract with diethyl ether.", "Step 6: Dry the organic layer over Na2SO4 and evaporate the solvent.", "Step 7: Purify the product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent.", "Step 8: Recrystallize the purified product from a mixture of ethyl acetate and hexanes to obtain the final product." ] } | |

CAS 编号 |

1240574-15-5 |

产品名称 |

3-methyl-1-(thiophene-2-carbonyl)piperazine |

分子式 |

C10H14N2OS |

分子量 |

210.3 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。